3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, such as triethylamine, in a solvent like ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino or thio derivatives.
Scientific Research Applications
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-2-Benzothiopyran-4-carbonitrile: Similar in structure but lacks the amino group.
3-Amino-1-sulfanylidene-5,6,7,8-tetrahydroisothiochromene-4-carbonitrile: Similar but with a different sulfur-containing group.
Uniqueness
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-amino-1-sulfanylidene-5,6,7,8-tetrahydroisothiochromene-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c11-5-8-6-3-1-2-4-7(6)10(13)14-9(8)12/h1-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVYCPUACCAUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(SC2=S)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200734 | |
Record name | NSC269621 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5275-11-6 | |
Record name | NSC269621 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005275116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC269621 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC269621 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-5,6,7,8-TETRAHYDRO-1-THIOXO-1H-2-BENZOTHIOPYRAN-4-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW78HM3N4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile in the synthesis of thienotetrahydroisoquinolines?
A: this compound serves as a crucial starting material in the synthesis of 1-Morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (2). This compound (2) is then further utilized to develop various thienotetrahydroisoquinolines (4) []. These compounds are of interest for their potential biological activities and applications in medicinal chemistry.
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